Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC17559262
Molecular Formula: C16H12ClFN2O2
Molecular Weight: 318.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12ClFN2O2 |
|---|---|
| Molecular Weight | 318.73 g/mol |
| IUPAC Name | ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C16H12ClFN2O2/c1-2-22-16(21)15-14(11-9-10(18)6-7-12(11)17)19-13-5-3-4-8-20(13)15/h3-9H,2H2,1H3 |
| Standard InChI Key | PFPXLDKPJJMUMS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=C(C=CC(=C3)F)Cl |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituents
The compound features a bicyclic imidazo[1,2-a]pyridine system, where the imidazole ring is fused to a pyridine ring at positions 1 and 2. At position 2 of the imidazo[1,2-a]pyridine core, a 2-chloro-5-fluorophenyl group is attached, while position 3 hosts an ethyl ester functional group (). This substitution pattern introduces steric and electronic effects that influence reactivity and biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.73 g/mol |
| IUPAC Name | Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=C(C=CC(=C3)F)Cl |
| InChI Key | PFPXLDKPJJMUMS-UHFFFAOYSA-N |
The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the ethyl ester group offers a handle for prodrug modifications or hydrolytic activation .
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic signals for aromatic protons ( 7.2–8.0 ppm), ester carbonyl carbons ( 165–170 ppm), and halogenated aryl groups . Infrared (IR) spectroscopy identifies key functional groups, such as the ester carbonyl stretch () and C-F/C-Cl vibrations () . High-Resolution Mass Spectrometry (HRMS) aligns with the theoretical molecular mass (318.73 g/mol), ensuring synthetic accuracy .
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound is synthesized through a sequence involving:
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Condensation: Reaction of 2-amino-γ-picoline derivatives with ethyl 2-chloroacetoacetate in polar aprotic solvents (e.g., 1,2-dimethoxyethane) under reflux conditions .
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Cyclization: Intramolecular nucleophilic attack forms the imidazo[1,2-a]pyridine core.
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Functionalization: Introduction of the 2-chloro-5-fluorophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Ethyl 2-chloroacetoacetate, DME, reflux | 62–73% |
| Cyclization | LiOH, THF/H₂O, rt | 85–90% |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–65% |
Alternative routes employ hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) for amide bond formation in carboxamide derivatives .
Analytical and Computational Insights
X-Ray Crystallography
Single-crystal X-ray diffraction reveals a planar imidazo[1,2-a]pyridine core with bond lengths of (C-N) and (C-C), consistent with aromatic conjugation. The dihedral angle between the imidazo[1,2-a]pyridine and phenyl rings is , indicating moderate steric hindrance.
ADMET Profiling
Computational models predict favorable pharmacokinetics:
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Lipophilicity: (optimal for blood-brain barrier penetration).
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Metabolic Stability: Resistance to CYP3A4-mediated oxidation due to electron-withdrawing halogens.
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